Silane, trimethyl(nonyloxy)-

Gas Chromatography Derivatization Analytical Method Development

Silane, trimethyl(nonyloxy)- (CAS 18388-84-6), also known as 1-trimethylsilyloxynonane or nonyl trimethylsilyl ether, is a monofunctional organosilicon compound with the formula C₁₂H₂₈OSi. It belongs to the alkyl trimethylsilyl ether class, featuring a hydrophobic nine-carbon (nonyl) linear alkyl chain linked via an Si–O bond to a trimethylsilyl (TMS) head group.

Molecular Formula C12H28OSi
Molecular Weight 216.43 g/mol
CAS No. 18388-84-6
Cat. No. B102140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl(nonyloxy)-
CAS18388-84-6
SynonymsTrimethyl(nonyloxy)silane
Molecular FormulaC12H28OSi
Molecular Weight216.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCO[Si](C)(C)C
InChIInChI=1S/C12H28OSi/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-12H2,1-4H3
InChIKeyWZNQZZJRYURJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, Trimethyl(nonyloxy)- (CAS 18388-84-6): A Mid-Chain Alkyl Trimethylsilyl Ether for Controlled Surface Hydrophobicity and Analytical Derivatization


Silane, trimethyl(nonyloxy)- (CAS 18388-84-6), also known as 1-trimethylsilyloxynonane or nonyl trimethylsilyl ether, is a monofunctional organosilicon compound with the formula C₁₂H₂₈OSi [1]. It belongs to the alkyl trimethylsilyl ether class, featuring a hydrophobic nine-carbon (nonyl) linear alkyl chain linked via an Si–O bond to a trimethylsilyl (TMS) head group . This structure imparts a calculated log Kow of 5.77 and an estimated water solubility of 0.42 mg/L at 25 °C, classifying it as a distinctly hydrophobic, non-polar liquid . Its primary utility lies in two domains: as a GC-derivatization product for 1-nonanol analysis and as a surface-modifying agent where its specific alkyl chain length governs hydrophobicity and volatility in a manner distinct from adjacent homologs [2].

Workflow GC-derivatization of 1-nonanol for alcohol profiling Enables homolog-resolved peak assignment on standard non-polar columns
Selection logic C9 alkyl chain length delivers specific hydrophobicity and volatility Differs measurably from C8 and C10 TMS ethers; not a drop-in replacement
Use context Surface modification, vapor deposition precursor, and synthetic protecting group Monofunctional TMS ether; primarily research-grade silane

Why All C9 Silanes Are Not Interchangeable: The Alkyl Chain Length Effect in Silyl Ether Performance


Within the alkyl trimethylsilyl ether family, simple homolog substitution (e.g., replacing the nonyl chain with an octyl or decyl chain) is not functionally neutral. The length of the n-alkyl chain directly dictates three critical, quantifiable property vectors: chromatographic retention index (RI), boiling point (volatility), and hydrophobicity (log Kow) [1]. These parameters govern downstream performance in GC separation selectivity, vapor-phase surface deposition kinetics, and the degree of water repellency imparted to a modified substrate [2]. Assuming that any C8–C10 trimethylsilyl ether can serve as a drop-in replacement ignores the measurable, systematic differences in these properties that directly affect procurement specifications and experimental reproducibility .

Retention index
Nonyl TMS ether: RI ~1275 on VF-5MS
C8 and C10 homologs shift RI by ±92 units
A different chain length may cause co-elution with adjacent alcohols in GC methods, compromising peak identification.
Volatility
Boiling point ~239 °C (predicted)
C8 and C10 ethers differ by ±19 °C
Substituting homologs alters vapor pressure curves and may require re-optimization of CVD/ALD delivery parameters.
Hydrophobicity
Estimated log Kow 5.77
~0.5 log unit change per CH₂ group
Surface energy and water contact angle shift systematically; C9 provides an intermediate level that shorter or longer chains may not match.

Quantitative Differentiation of Silane, Trimethyl(nonyloxy)- from Its Closest Homologs: Chromatographic, Volatility, and Hydrophobicity Data


Chromatographic Separation Power: The Nonyl Chain Provides a Unique GC Retention Index Between C8 and C10 Homologs

The target compound exhibits a Van Den Dool and Kratz Retention Index (RI) of 1275 on a VF-5MS column (30 m × 0.25 mm × 0.25 μm, He carrier gas, multi-step temperature program from 60 °C to 270 °C) [1]. Under identical experimental conditions, the immediate C8 homolog (1-Octanol TMS) has an RI of 1182.6, and the C10 homolog (1-Decanol TMS) has an RI of 1367.3 [2][3]. This represents a well-resolved chromatographic window of +92.4 RI units from the C8 analog and −92.3 RI units from the C10 analog, ensuring unambiguous peak identification in complex mixtures where homologs may co-occur [4].

GC Retention
Cross-study comparable
Nonyl TMS ether RI = 1275 +92.4 vs C8 | −92.3 vs C10
Supports baseline separation from adjacent homologs in alcohol profiling
VF-5MS column, 30 m, He, multi-step temp program
Gas Chromatography Derivatization Analytical Method Development

Boiling Point Precision: A 19.4 °C Increment Over the C8 Homolog Defines Distillation and Vapor Deposition Parameters

The predicted boiling point of Silane, trimethyl(nonyloxy)- is 238.6 ± 8.0 °C at 760 mmHg . This places it precisely midway between the C8 homolog (1-Octanol TMS, boiling point 219.2 ± 8.0 °C) and the C10 homolog (1-Decanol TMS, boiling point 257.3 ± 8.0 °C) . The +19.4 °C increment from the C8 compound and −18.7 °C decrement from the C10 compound are substantial enough to mandate different process parameters in any application relying on distillation, vapor-phase deposition, or thermal stability profiling [1].

Boiling Point
Cross-study comparable
238.6 ± 8.0 °C (target) +19.4 °C vs C8 | −18.7 °C vs C10
Defines distinct volatility window for vapor deposition process design
Predicted at 760 mmHg; review experimental validation
Volatility Control Vapor Deposition Process Chemistry

Hydrophobicity Tuning: The Calculated log Kow of 5.77 Defines the Partitioning and Surface Modification Potential

The estimated log Kow for Silane, trimethyl(nonyloxy)- is 5.77, corresponding to an estimated water solubility of 0.4243 mg/L at 25 °C . While precise log Kow values for the C8 and C10 TMS ethers under a single estimation method are not uniformly available, class-level structure-property relationships establish that each additional methylene (–CH₂–) unit in a linear alkyl chain contributes approximately +0.5 log Kow units [1]. This positions the nonyl derivative as significantly more hydrophobic than the C8 analog (estimated log Kow ~5.3) and less hydrophobic than the C10 analog (estimated log Kow ~6.3), providing a quantifiable gradient for surface energy tuning [2]. A water contact angle of approximately 90–100° is expected for well-packed trimethylsilyl-alkyl monolayers on silica, consistent with the behavior of this class [3].

Hydrophobicity
Class-level inference
log Kow = 5.77
Provides intermediate water repellency; reported homolog gradient
Estimated by WSKOW v1.41; ~0.5 log unit/CH₂
Hydrophobic Coatings Surface Energy QSAR Modeling

Silyl Ether Hydrolytic Stability: The Nonyl Chain Provides Standard TMS Ether Protection Within the pH 4–12 Range

Trimethylsilyl (TMS) ethers, as a class, exhibit stability over a pH range of approximately 4–12, resisting nucleophilic attack, organometallic reagents, and most oxidizing conditions [1]. The hydrolytic stability is primarily a function of the steric bulk around the silicon atom rather than the alkoxy chain length; thus, Silane, trimethyl(nonyloxy)- shares the standard TMS ether stability profile with its C8 and C10 homologs [2]. However, the longer alkyl chain marginally increases organic solubility, which may reduce the rate of aqueous hydrolysis in biphasic systems compared to shorter-chain analogs . Procurement of this specific compound for use as a protecting group requires verification of purity and absence of residual silylating agent (e.g., TMS-Cl) that could compromise reaction selectivity [3].

Stability
Class-level inference
Standard TMS ether stability, pH 4–12
Chain length does not alter intrinsic hydrolytic resistance; purity is key quality attribute
Review batch purity and residual TMS-Cl
Protecting Group Chemistry Hydrolytic Stability Organic Synthesis

Optimal Deployment Scenarios for Silane, Trimethyl(nonyloxy)- Based on Verified Property Advantages


GC and GC-MS Derivatization of 1-Nonanol for Metabolomics and Environmental Analysis

When analyzing complex biological or environmental samples containing mixtures of linear alcohols (C6–C12), the TMS derivative of 1-nonanol must be chromatographically resolved from its C8 and C10 neighbors. The RI of 1275 on VF-5MS provides a distinct retention gap of over 90 units from each adjacent homolog, enabling unambiguous peak assignment and quantification in metabolomics studies, food aroma profiling, or water contaminant analysis [1][2].

Surface Hydrophobization of Silica and Metal Oxide Substrates Requiring Intermediate Water Contact Angles (90–100°)

For applications demanding a specific degree of hydrophobicity—such as moisture barriers in electronic packaging, anti-fouling coatings, or chromatographic stationary phases—the nonyl chain length provides an intermediate log Kow of 5.77. This translates to a water contact angle in the 90–100° range on silica, which the shorter C8 chain (lower hydrophobicity) may fail to achieve and the longer C10 chain (higher hydrophobicity) may exceed, potentially leading to adhesion failure with overlying organic layers [3][4].

Vapor-Phase Precursor for CVD and ALD Processes Requiring Mid-Range Volatility (Boiling Point ~239 °C)

In chemical vapor deposition (CVD) or atomic layer deposition (ALD) of silicon-containing films, the precursor must have sufficient volatility for efficient vapor transport yet low enough volatility to prevent premature condensation in delivery lines. With a boiling point of 238.6 °C, Silane, trimethyl(nonyloxy)- occupies a distinct volatility window between the C8 (219.2 °C) and C10 (257.3 °C) homologs, offering process engineers a precisely tuned parameter for optimizing film growth rate and uniformity .

Protecting Group for 1-Nonanol in Multi-Step Organic Synthesis Requiring TMS Ether Stability

In synthetic routes where 1-nonanol must be temporarily protected against nucleophilic or organometallic reagents, the TMS ether derivative is the standard choice due to its stability profile (pH 4–12) and ease of deprotection with fluoride or mild acid. Procurement of the pre-formed TMS ether (Silane, trimethyl(nonyloxy)-) rather than in-situ derivatization ensures batch-to-batch consistency, eliminates variability from silylating agent excess, and simplifies purification, provided that the purchased material meets purity specifications of ≥97% [5][6].

Application
Selection Property
Validation Focus
GC/GC-MS derivatization of 1-nonanol
Homolog-specific retention index on VF-5MS
Baseline separation from C8 and C10 TMS derivatives
Silica and metal oxide hydrophobization
Intermediate log Kow and contact angle profile
Adhesion and moisture barrier performance
CVD/ALD precursor delivery
Boiling point within mid-range volatility window
Vapor transport and film uniformity
Protecting group for 1-nonanol synthesis
Standard TMS ether hydrolytic stability
Purity and residual chloride control
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